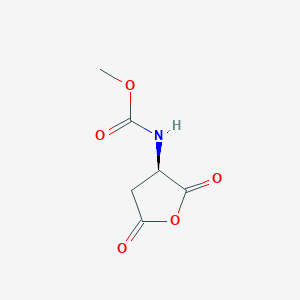
methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate
描述
methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate is an organic compound with a complex structure that includes multiple aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Friedel-Crafts alkylation of benzene with cinnamonitrile to produce 3,3-diphenylpropionitrile. This intermediate is then subjected to catalytic hydrogenation to yield 3,3-diphenylpropylamine. The amine is then reacted with an aldehyde to form a Schiff base, which is subsequently methylated to obtain the methyl quaternary ammonium salt. Finally, hydrolysis of this salt yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate exerts its effects involves interactions with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- Methyl 3-(diphenylmethyleneamino)-2-methylpropanoate
- Methyl 3-(benzylideneamino)-2-methyl-2-phenylpropanoate
- Methyl 3-(phenylmethyleneamino)-2-methyl-2-phenylpropanoate
Uniqueness
methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate is unique due to its specific structural features, such as the presence of multiple aromatic rings and the diphenylmethyleneamino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C24H23NO2 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
methyl 3-(benzhydrylideneamino)-2-methyl-2-phenylpropanoate |
InChI |
InChI=1S/C24H23NO2/c1-24(23(26)27-2,21-16-10-5-11-17-21)18-25-22(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-17H,18H2,1-2H3 |
InChI 键 |
ASKUKRAJUMEQNK-UHFFFAOYSA-N |
规范 SMILES |
CC(CN=C(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[7-(Hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophen-4-yl]urea](/img/structure/B8507834.png)

![7-(3-Fluorophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8507846.png)
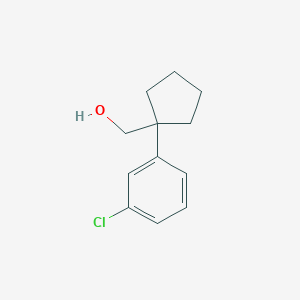
![Carbamic acid,n-[3-[2-[5-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]ethyl]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8507855.png)

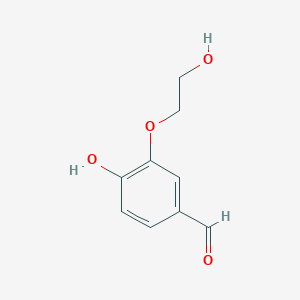
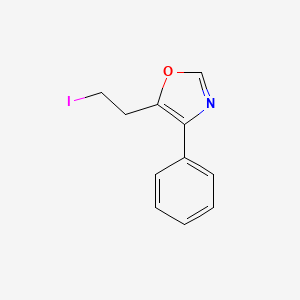

![Ethyl 4-(3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B8507896.png)
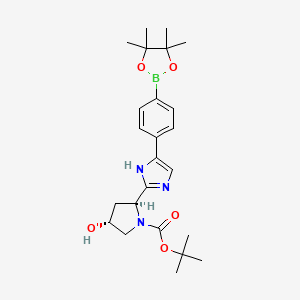
![{2-[(3-Aminopropyl)(3-nitropyridin-2-yl)amino]phenyl}(phenyl)methanone](/img/structure/B8507927.png)
